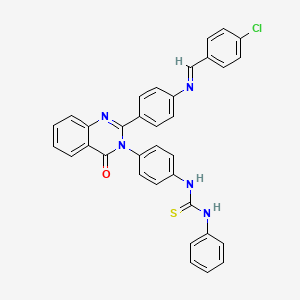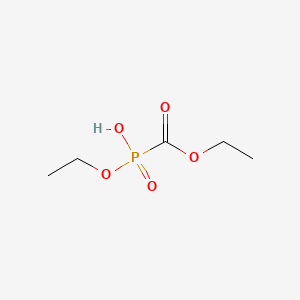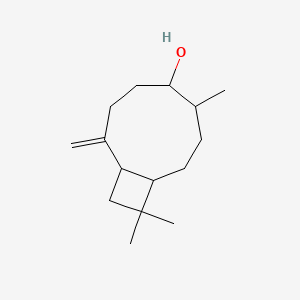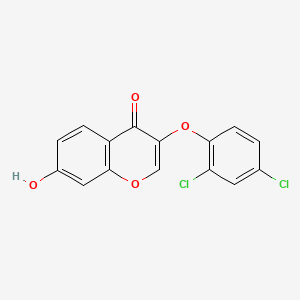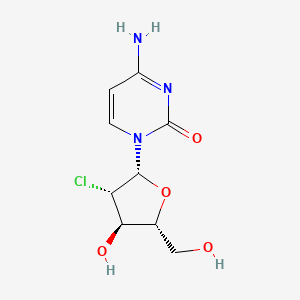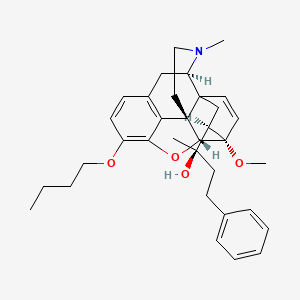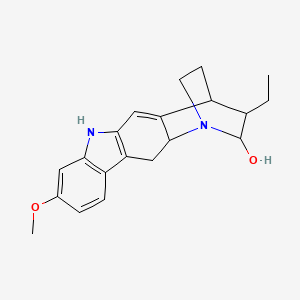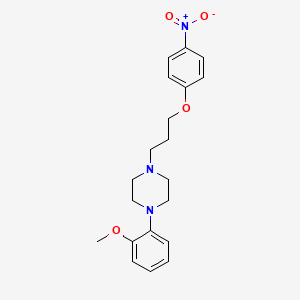
1-(2-Ethylhexyl)biguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylhexyl)biguanide is a chemical compound with the molecular formula C10H23N5. It is a member of the biguanide family, which is known for its diverse applications in various fields, including medicine, biology, and industry. This compound is particularly notable for its antimicrobial properties and its role in targeting mitochondrial respiratory complex I.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethylhexyl)biguanide typically involves the condensation of guanidine with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the reaction can be facilitated by using thiourea and phosphorus trichloride as cyanamide generators .
Analyse Chemischer Reaktionen
1-(2-Ethylhexyl)biguanide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenated compounds as reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylhexyl)biguanide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is known for its antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylhexyl)biguanide involves the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP production, causing cellular energy depletion. The compound also activates AMP-kinase, which plays a role in cellular energy homeostasis . The molecular targets and pathways involved in this process include the mitochondrial membrane potential and various intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethylhexyl)biguanide can be compared with other biguanides such as metformin, phenformin, and proguanil:
Metformin: Widely used as an anti-hyperglycemic agent, metformin also inhibits mitochondrial respiratory complex I but has different pharmacokinetic properties.
Phenformin: Similar to metformin, phenformin inhibits mitochondrial respiration but is more potent and has a higher risk of lactic acidosis.
The uniqueness of this compound lies in its specific molecular structure, which allows it to effectively inhibit mitochondrial complex I and activate AMP-kinase, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94981-69-8 |
|---|---|
Molekularformel |
C10H23N5 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C10H23N5/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15) |
InChI-Schlüssel |
IPVTWNBWVXXRLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


